molecular formula C10H10ClNO B11900451 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one

2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11900451
M. Wt: 195.64 g/mol
InChI Key: QAQBEXXUWKWCMQ-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of a naphthalene derivative followed by amination. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydronaphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,4-dihydronaphthalen-1(2H)-one: Lacks the chloro substituent.

    7-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group.

    2-Amino-7-chloronaphthalene: Lacks the dihydro functionality.

Uniqueness

2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the amino and chloro groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-amino-7-chloro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10ClNO/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9H,2,4,12H2

InChI Key

QAQBEXXUWKWCMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)C(=O)C1N

Origin of Product

United States

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